![molecular formula C5H3ClN2O B1632391 2-Chloropyrimidine-5-carbaldehyde CAS No. 933702-55-7](/img/structure/B1632391.png)
2-Chloropyrimidine-5-carbaldehyde
Overview
Description
2-Chloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H3ClN2O . It is a white to yellow powder and is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-5-carbaldehyde is represented by the InChI key LJYQVOPFBNMTKJ-UHFFFAOYSA-N . The compound has a molecular weight of 142.54 g/mol . The canonical SMILES representation is C1=C(C=NC(=N1)Cl)C=O .Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-carbaldehyde has a boiling point of 318.2±15.0 °C and a density of 1.432 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chemoselective Substitution in Synthesis : A study by Choudhury et al. (2008) demonstrates the use of 2-Chloropyrimidine-5-carbaldehyde in a chemoselective substitution reaction, which leads to the production of 4, 6-diaminopyrimidine-5-carbaldehyde. This reaction showcases its potential in creating complex pyrimidine-based compounds (Choudhury et al., 2008).
Regioselective Synthesis of Pyrimidine Derivatives : Beingessner et al. (2008) developed an efficient regioselective synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes. This process is crucial for synthesizing unique base precursors for biological applications (Beingessner et al., 2008).
Synthesis of Pyrimidine-based Precursors : In a 2022 study, Trilleras et al. reported the synthesis of various compounds from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, highlighting its role in creating pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras et al., 2022).
Microwave-Assisted Intramolecular Cyclization : Quiroga et al. (2010) demonstrated the synthesis of pyrimido[4,5-b]quinolines, flavin analogues, using 2-Chloropyrimidine-5-carbaldehyde derivatives. This method is noted for its operational simplicity and safety in high-speed synthesis (Quiroga et al., 2010).
Synthesis of Thieno[2,3-d]pyrimidines : Clark et al. (1993) utilized 2-Chloropyrimidine-5-carbaldehyde in the synthesis of thieno[2,3-d]pyrimidines, demonstrating its utility in producing heterocyclic compounds with potential pharmaceutical applications (Clark et al., 1993).
Synthesis of 5-Deazaflavine Derivatives : In a study by Trilleras et al. (2010), 2-Chloropyrimidine-5-carbaldehyde derivatives were used in the microwave-assisted synthesis of 5-deazaflavines, highlighting its role in efficient and novel compound synthesis (Trilleras et al., 2010).
Safety and Hazards
2-Chloropyrimidine-5-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-chloropyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYQVOPFBNMTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617074 | |
Record name | 2-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbaldehyde | |
CAS RN |
933702-55-7 | |
Record name | 2-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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